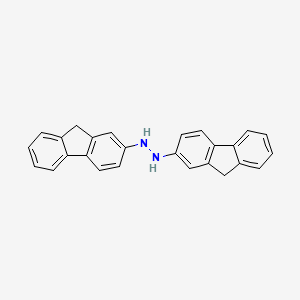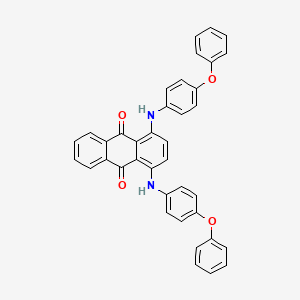
1,4-Bis(p-phenoxyanilino)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione is an anthracene-based derivative known for its unique structural and photophysical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with 4-phenoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Bases like potassium carbonate and solvents like DMF are frequently employed.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different photophysical and electrochemical properties .
科学的研究の応用
1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer properties due to its structural similarity to known anticancer agents.
作用機序
The mechanism of action of 1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. The compound’s photophysical properties also make it an effective fluorescent probe, allowing it to be used in imaging applications .
類似化合物との比較
Similar Compounds
1,4-Bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione: Known for its use as a dye and its similar structural properties.
9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission, making it useful in electronic applications.
Uniqueness
1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione is unique due to its specific phenoxyphenyl substitutions, which enhance its photophysical properties and make it particularly suitable for applications in organic electronics and biological imaging .
特性
CAS番号 |
73598-77-3 |
|---|---|
分子式 |
C38H26N2O4 |
分子量 |
574.6 g/mol |
IUPAC名 |
1,4-bis(4-phenoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C38H26N2O4/c41-37-31-13-7-8-14-32(31)38(42)36-34(40-26-17-21-30(22-18-26)44-28-11-5-2-6-12-28)24-23-33(35(36)37)39-25-15-19-29(20-16-25)43-27-9-3-1-4-10-27/h1-24,39-40H |
InChIキー |
BANNVGIXDQIHCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C4C(=C(C=C3)NC5=CC=C(C=C5)OC6=CC=CC=C6)C(=O)C7=CC=CC=C7C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


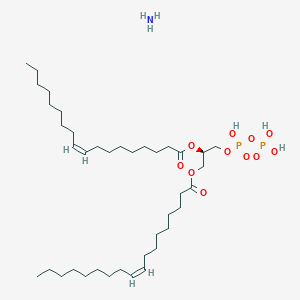
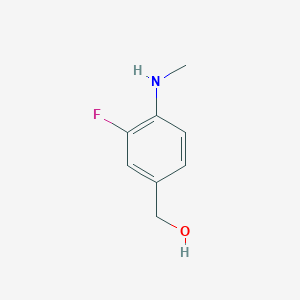

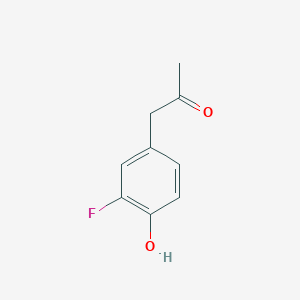

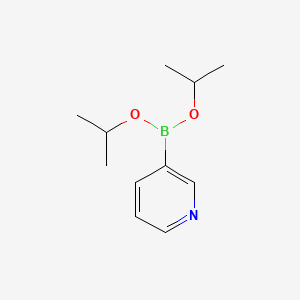


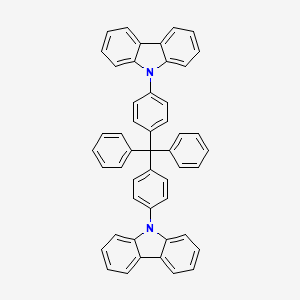
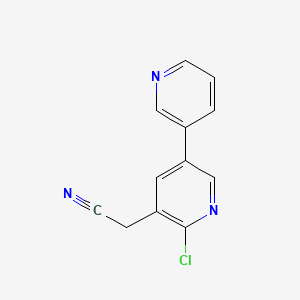
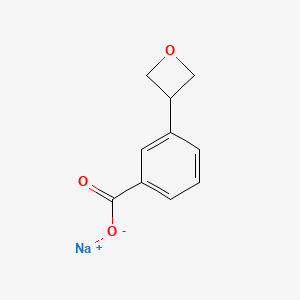
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)
